B1164610 Leukotriene B4 Pathway LC-MS Mixture

Leukotriene B4 Pathway LC-MS Mixture

Cat. No.: B1164610
Attention: For research use only. Not for human or veterinary use.
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Description

The Leukotriene B4 (LTB4) Pathway LC-MS Mixture is a specialized analytical standard designed for the precise quantification of 5-lipoxygenase (5-LO) pathway metabolites using liquid chromatography-mass spectrometry (LC-MS). This mixture, provided in ethanol under argon to prevent oxidation, includes key metabolites derived from arachidonic acid, such as LTB4, 18-carboxy-LTB4, 20-carboxy-LTB4, 20-hydroxy-LTB4, and 5(S)-HETE . These compounds are critical for studying inflammatory processes, vascular remodeling, and oxidative stress in diseases like atherosclerosis, obstructive sleep apnea (OSA), and diabetes . The mixture serves as a system suitability or tuning standard, ensuring robust chromatographic separation of structurally similar isomers, such as 6-trans-LTB4 and 12-epi-LTB4, which are enzymatically or non-enzymatically generated .

Properties

Origin of Product

United States

Scientific Research Applications

Analytical Techniques: LC-MS/MS

The use of LC-MS/MS has revolutionized the analysis of lipid mediators like LTB4. This technique allows for high sensitivity and specificity in detecting low concentrations of LTB4 in biological samples. Recent advancements have improved sample preparation, calibration methods, and run times, making it feasible to analyze eicosanoids across various biological matrices such as plasma, serum, urine, and tissues .

Key Methodological Insights

  • Sample Preparation : Techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed to isolate LTB4 from complex biological matrices.
  • Quantification : The UPLC–MS/MS assay developed by Jian et al. demonstrates a highly selective approach for measuring endogenous levels of LTB4 in human plasma, showcasing the potential for clinical applications .

Immune Response Modulation

  • Dendritic Cell Function : Research indicates that LTB4 influences dendritic cell migration and cytokine production. Specific subsets of dendritic cells express varying levels of the LTB4 receptor (BLT1), which affects their role in immune responses. For instance, BLT1^hi dendritic cells promote Th1 differentiation by upregulating IL-12p35 expression .
  • Neutrophil Functions : Studies have shown that LTB4 is essential for neutrophil functions such as chemotaxis and swarming behavior. In knockout models lacking key enzymes in the LTB4 synthesis pathway, neutrophil functions were significantly impaired unless exogenous LTB4 was provided .

Disease Associations

  • Asthma : Elevated levels of LTB4 have been associated with asthma exacerbations. The quantification of LTB4 using LC-MS/MS has been utilized to evaluate its role as a biomarker for asthma severity .
  • Cardiovascular Diseases : The interaction between high-density lipoprotein (HDL) and macrophages has been studied concerning LTB4 production. HDL from healthy individuals reduced LTB4 production in macrophages through proteasome-mediated degradation of 5-lipoxygenase, suggesting a protective mechanism against inflammation .
  • Autoimmune Disorders : The regulation of LTB4 production is critical in conditions like rheumatoid arthritis and lupus. Targeting the LTB4 pathway may offer new therapeutic strategies for managing these diseases .

Case Studies

StudyFocusKey Findings
Wan et al. (2017)Neutrophil FunctionDemonstrated that neutrophil swarming requires both intrinsic signaling through BLT1 and extrinsic LTB4 exposure for optimal function .
Jian et al. (2018)Asthma BiomarkersDeveloped a sensitive UPLC–MS/MS method to measure plasma levels of LTB4, correlating with asthma severity .
Hwang et al. (2020)HDL-Macrophage InteractionFound that HDL from healthy subjects reduces pro-inflammatory LTB4 production by macrophages compared to HDL from patients with coronary artery disease .

Chemical Reactions Analysis

Key Metabolites and Their Functions

The leukotriene B4 pathway generates several key metabolites, each with distinct biological functions:

MetaboliteFunction
LTB4Mediates inflammation and chemotaxis of neutrophils
LTA4Precursor to LTB4; involved in immune responses
20-OH-LTB4Inactive metabolite; involved in the resolution of inflammation
20-COOH-LTB4Further metabolite; contributes to metabolic inactivation

Research indicates that LTB4 significantly enhances neutrophil chemotaxis and activation, contributing to both acute and chronic inflammatory processes .

LC-MS/MS Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive method for detecting and quantifying LTB4 levels in biological samples.

  • Sensitivity : The method developed can detect LTB4 at concentrations as low as 1.0 pg/ml.

  • Precision : Within-batch and between-batch precision are reported at less than 16% and less than 13% relative standard deviation, respectively.

Comparison with Other Methods

The LC-MS/MS method shows strong correlation with enzyme-linked immunosorbent assay (ELISA) results when analyzing stimulated blood samples, although it struggles with quantifying endogenous LTB4 in untreated plasma due to instability during storage .

Research Findings on LTB4 Production

Recent studies have highlighted the complexities involved in LTB4 biosynthesis:

  • Transcellular Biosynthesis : Neutrophils can exchange eicosanoid intermediates with other cells, facilitating the generation of LTB4 through transcellular biosynthesis. This process has been shown to be sufficient for orchestrating neutrophil activities during inflammatory responses .

  • Age-dependent Variations : Research indicates slight age-dependent increases in LTB4 production by polymorphonuclear leukocytes from infants compared to adults, though these differences are not statistically significant .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Characteristics and Isomerism

LTB4’s structure (5S,12R-dihydroxy-6Z,8E,10E,14Z-eicosatetraenoic acid) is distinct from its isomers:

  • 6-trans-LTB4 and 12-epi-LTB4: Non-enzymatic isomers formed during auto-oxidation, requiring chromatographic separation (e.g., BEH C18 columns) to avoid quantification errors .
  • Δ6-trans-Δ8-cis-LTB4 : Generated by mutant LTA4 hydrolase (Y378F/Q), highlighting structural sensitivity to enzymatic mutations .

Analytical Considerations in LC-MS

Parameter LTB4 5(S)-HETE 6-trans-LTB4
Retention Time 6.2 min (BEH C18 column) 5.8 min 5.9 min
MRM Transition 335.2 → 195.1 319.2 → 115.0 335.2 → 195.1
Ionization Mode ESI-negative ESI-negative ESI-negative
Key Challenge Separation from isomers Distinction from 5(R)-HETE Co-elution with LTB4

Research Findings and Clinical Implications

  • OSA and Atherosclerosis: LTB4 production in OSA patients’ neutrophils correlates with apnea-hypopnea index (AHI) and carotid intima-media thickness. FLAP mRNA upregulation in OSA neutrophils enhances LTB4 synthesis, promoting monocyte recruitment .
  • Stroke Progression : Elevated serum LTB4 levels predict progressive ischemic stroke, particularly in patients with unstable carotid plaques .
  • Diabetes and Vascular Disease : LTB4 synergizes with oxidized LDL to accelerate atherosclerosis in diabetic patients, correlating with LDL-C and triglycerides .
  • Therapeutic Targeting : FLAP and LTA4 hydrolase inhibitors show promise in reducing LTB4-driven inflammation, as demonstrated in OSA and stroke models .

Preparation Methods

C-18 Cartridge-Based SPE

C-18 reverse-phase cartridges are widely used for LTB4 extraction due to their high lipid affinity. Samples are acidified to pH 4.0 and loaded onto preconditioned cartridges (methanol followed by water). After washing with 15% methanol, LTB4 is eluted with 90% methanol containing 0.1% formic acid. This method achieves >85% recovery for LTB4, as validated by spiked deuterated internal standards (e.g., LTB4-d4).

Ethanol Precipitation for Protein Removal

For high-protein matrices like plasma, ethanol precipitation (4:1 ethanol-to-sample ratio) followed by centrifugation at 3,000 × g for 10 minutes effectively removes >95% of proteins. The supernatant is evaporated under nitrogen at 37°C and reconstituted in LC-MS-compatible solvents (e.g., methanol:water, 50:50).

LC-MS/MS Method Development

Chromatographic Conditions

Optimal separation is achieved using a C-18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient runs from 40% B to 95% B over 10 minutes, ensuring baseline resolution of LTB4 from isomers and matrix interferents.

Mass Spectrometric Parameters

Negative electrospray ionization (ESI-) is preferred for LTB4 due to its carboxylate group. Quantification uses multiple reaction monitoring (MRM) transitions:

  • LTB4 : m/z 335.2 → 195.1 (collision energy: -25 eV)

  • LTB4-d4 : m/z 339.2 → 197.1 (collision energy: -25 eV)

Instrumental limits of quantification (LOQ) as low as 1.0 pg/mL have been reported, with intra- and inter-day precision <16% and <13% RSD, respectively.

Comparative Analysis of Extraction Techniques

Parameter C-18 SPE Ethanol Precipitation
Recovery (%)85–9270–80
Protein Removal (%)>99>95
Time per Sample (min)3020
SuitabilityLow-abundance samplesHigh-throughput screens

SPE offers superior recovery and purity but requires specialized equipment. Ethanol precipitation is faster and cost-effective, albeit with marginally lower sensitivity.

Method Validation and Quality Control

Calibration Curves

Linear ranges of 1–1,000 pg/mL (r² > 0.99) are typical, with LTB4-d4 correcting for matrix effects. A representative curve from exhaled breath condensate analysis shows:
y=0.0717x0.0033y = 0.0717x - 0.0033
where y is the peak area ratio (LTB4/LTB4-d4) and x is the concentration (pg/mL).

Accuracy and Precision

Spiked recovery at 10 pg/mL and 100 pg/mL yields 92–105% accuracy. Inter-day variability remains <15% across three consecutive runs.

Challenges in Endogenous LTB4 Quantification

Endogenous LTB4 in unstimulated plasma often falls near the LOQ (1–5 pg/mL), necessitating stringent pre-analytical controls. Stimulation with calcium ionophore (e.g., A23187) ex vivo enhances LTB4 synthesis to measurable levels (50–200 pg/mL) but introduces variability from donor-dependent leukocyte activity .

Q & A

Basic Research Questions

Q. What are the critical steps in designing an LC-MS method for detecting Leukotriene B4 (LTB4) and its metabolites in biological samples?

  • Methodological Answer :

  • Sample Preparation : Use cold ethanol or methanol for protein precipitation to minimize metabolite degradation. Include antioxidants (e.g., BHT) to prevent lipid oxidation during extraction .
  • Chromatography : Employ reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve polar and nonpolar metabolites. Adjust pH to enhance retention of acidic LTB4 derivatives .
  • Ionization : Electrospray ionization (ESI) in negative ion mode is preferred due to the carboxylate groups in LTB4 and its hydroxylated metabolites .
  • Validation : Use deuterated internal standards (e.g., LTB4-d4) to correct for matrix effects and ion suppression .

Q. How does the 5-lipoxygenase (5-LO) pathway contribute to LTB4 synthesis, and what are its primary downstream metabolites?

  • Methodological Answer :

  • Pathway Overview : Arachidonic acid is converted to LTA4 via 5-LO, which is hydrolyzed to LTB4. Key metabolites include 20-hydroxy-LTB4 (ω-oxidation product) and 6-trans-LTB4 (non-enzymatic isomer) .
  • Enzymatic Steps : Validate pathway activity using 5-LO inhibitors (e.g., zileuton) or knockout models. Monitor intermediates (e.g., 5-HPETE) via LC-MS to confirm enzymatic flux .

Advanced Research Questions

Q. What strategies resolve isobaric interferences (e.g., LTB4 vs. 6-trans-LTB4) in LC-MS analysis?

  • Methodological Answer :

  • Chromatographic Separation : Optimize gradient elution to achieve baseline separation. For example, extend the runtime to 20–25 minutes and use high-efficiency columns (e.g., 2.6 µm particle size) .
  • High-Resolution MS : Utilize Q-TOF or Orbitrap systems (resolving power >30,000) to distinguish metabolites with identical nominal masses (e.g., LTB4, m/z 335.2 vs. 6-trans-LTB4, m/z 335.2) .
  • MS/MS Confirmation : Use diagnostic fragments (e.g., m/z 195 for LTB4 vs. m/z 177 for 6-trans-LTB4) to verify identities .

Q. How can discrepancies in LTB4 quantitation between LC-MS and immunoassays be addressed?

  • Methodological Answer :

  • Cross-Validation : Compare results from LC-MS (gold standard) with immunoassays (e.g., ELISA) using spiked samples. Note that immunoassays may cross-react with structurally similar metabolites (e.g., 20-OH-LTB4), leading to overestimation .
  • Sample Pretreatment : Immunoaffinity columns can pre-purify LTB4, but validate recovery rates to avoid false negatives .

Q. What experimental controls are essential to account for LTB4 catabolism during ex vivo studies?

  • Methodological Answer :

  • Inhibition of Catabolism : Add cytochrome P-450 inhibitors (e.g., ketoconazole) to block ω-oxidation in cell cultures or tissue homogenates .
  • Time-Course Analysis : Monitor metabolite stability at multiple timepoints (e.g., 0, 30, 60 minutes) to assess degradation kinetics .

Data Analysis & Integration

Q. How can researchers integrate LTB4 pathway data with lipidomic or transcriptomic datasets?

  • Methodological Answer :

  • Multi-Omics Workflows : Use software like XCMS Online or MetaboAnalyst to align LC-MS peaks with lipidomic features. Correlate LTB4 levels with 5-LO gene expression (e.g., ALOX5) from RNA-seq data .
  • Pathway Mapping : Map metabolites to KEGG pathway hsa00590 (Arachidonic Acid Metabolism) to contextualize findings .

Q. What statistical approaches are suitable for analyzing low-abundance LTB4 metabolites in large cohorts?

  • Methodological Answer :

  • Normalization : Apply variance-stabilizing transformations (e.g., log2) and batch correction (e.g., ComBat) to reduce technical variability .
  • Machine Learning : Use LASSO regression or random forests to identify metabolite panels predictive of inflammatory phenotypes while avoiding overfitting .

Contradictions & Troubleshooting

Q. How to address conflicting reports on LTB4’s role in neutrophil activation vs. resolution of inflammation?

  • Methodological Answer :

  • Context-Dependent Analysis : Design studies with precise temporal sampling (e.g., early vs. late inflammation phases). Use genetic models (e.g., LTB4 receptor knockouts) to dissect pro-inflammatory vs. pro-resolving effects .
  • Metabolite Profiling : Quantify both LTB4 and its anti-inflammatory catabolites (e.g., 20-COOH-LTB4) to capture pathway dynamics .

Q. Why do some studies report undetectable LTB4 in plasma despite high tissue levels?

  • Methodological Answer :

  • Rapid Catabolism : LTB4 has a half-life of <5 minutes in circulation. Use anticoagulants (e.g., EDTA) and immediate freezing (-80°C) to stabilize samples .
  • Sensitivity Limits : Employ microextraction techniques (e.g., SPE with <1 mL plasma) and enhance MS sensitivity via derivatization (e.g., PFB ester formation) .

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